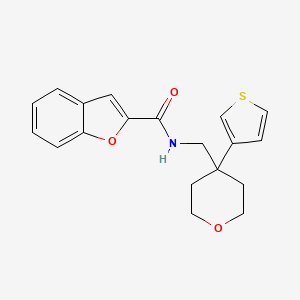![molecular formula C17H18N2 B2629248 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 141211-39-4](/img/structure/B2629248.png)
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of two methyl groups at positions 5 and 6 on the benzimidazole ring and a 4-methylphenylmethyl group at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with 5,6-dimethyl-o-phenylenediamine in the presence of a catalyst such as acetic acid or hydrochloric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
5,6-dimethylbenzimidazole: Similar structure but lacks the 4-methylphenylmethyl group.
1-methyl-2-phenylbenzimidazole: Contains a phenyl group instead of a 4-methylphenylmethyl group.
2-methylbenzimidazole: Lacks the additional methyl groups at positions 5 and 6.
Uniqueness
5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both the 5,6-dimethyl groups and the 4-methylphenylmethyl group, which may confer specific biological activities and chemical properties not observed in similar compounds .
属性
IUPAC Name |
5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-4-6-15(7-5-12)10-19-11-18-16-8-13(2)14(3)9-17(16)19/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOFQYYSHATGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B2629167.png)
![ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2629169.png)
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)
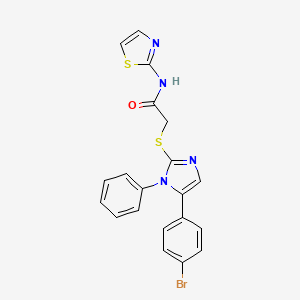
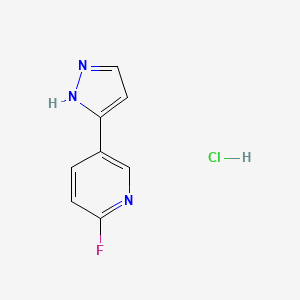
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)
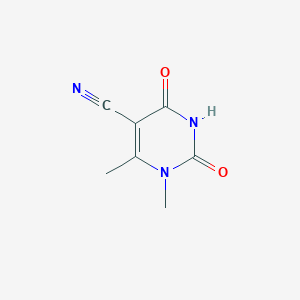
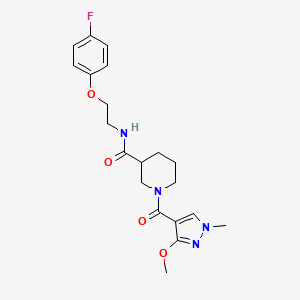
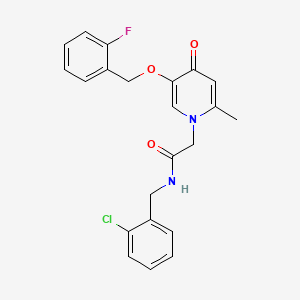
![3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2629183.png)
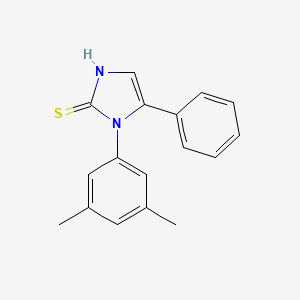
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
